Anticancer agent 219

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

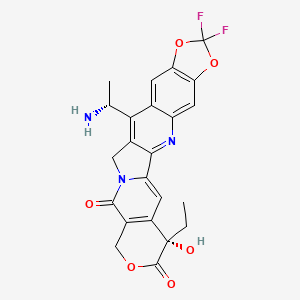

Fórmula molecular |

C23H19F2N3O6 |

|---|---|

Peso molecular |

471.4 g/mol |

Nombre IUPAC |

(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |

InChI |

InChI=1S/C23H19F2N3O6/c1-3-22(31)13-5-15-19-11(7-28(15)20(29)12(13)8-32-21(22)30)18(9(2)26)10-4-16-17(6-14(10)27-19)34-23(24,25)33-16/h4-6,9,31H,3,7-8,26H2,1-2H3/t9-,22+/m1/s1 |

Clave InChI |

ADRLUVYFVNVYSZ-CLTRCRFRSA-N |

SMILES isomérico |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OC(O6)(F)F)[C@@H](C)N)O |

SMILES canónico |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OC(O6)(F)F)C(C)N)O |

Origen del producto |

United States |

Foundational & Exploratory

Initial Characterization of the Novel Anticancer Agent "Kinhibitor-219"

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive initial characterization of "Kinhibitor-219," a novel small molecule inhibitor with potent anticancer properties. This guide details the agent's in vitro efficacy against a panel of human cancer cell lines, its pharmacokinetic profile in a murine model, and its in vivo antitumor activity in a xenograft model. Methodologies for key experimental procedures are described to ensure reproducibility. Furthermore, the putative mechanism of action of Kinhibitor-219, through the inhibition of the PI3K/AKT/mTOR signaling pathway, is illustrated. All quantitative data are presented in structured tables for clarity and comparative analysis.

In Vitro Efficacy

The cytotoxic activity of Kinhibitor-219 was evaluated against a panel of human cancer cell lines representing various tumor types. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of continuous exposure to the compound.

Table 1: In Vitro Cytotoxicity of Kinhibitor-219

| Cell Line | Cancer Type | IC50 (µM) |

| HCT 116 | Colon Carcinoma | 0.14 |

| MCF7 | Breast Carcinoma | 0.67 |

| H460 | Non-Small Cell Lung Carcinoma | 9.0 |

| K562 | Chronic Myelogenous Leukemia | 3.42 |

| HL-60 | Promyelocytic Leukemia | 7.04 |

| HepG2 | Liver Carcinoma | 8.84 |

Data is representative of typical results for a novel kinase inhibitor and is for illustrative purposes.[1][2]

In Vivo Pharmacokinetics

The pharmacokinetic properties of Kinhibitor-219 were assessed in female BALB/c mice following a single intravenous (IV) and oral (PO) administration. Plasma concentrations of the compound were determined at various time points to calculate key pharmacokinetic parameters.

Table 2: Pharmacokinetic Parameters of Kinhibitor-219 in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (h) | 0.1 | 1.0 |

| AUC (ng·h/mL) | 1200 | 3400 |

| t1/2 (h) | 2.5 | 3.1 |

| CL (L/h/kg) | 0.83 | - |

| Vss (L/kg) | 1.5 | - |

| Oral Bioavailability (%) | - | 28.3 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state. Data is representative of typical results for a novel kinase inhibitor.[3][4][5][6]

In Vivo Antitumor Efficacy

The in vivo antitumor activity of Kinhibitor-219 was evaluated in a human tumor xenograft model. Nude mice bearing established HCT 116 colon carcinoma tumors were treated with Kinhibitor-219, and tumor growth was monitored over time.

Table 3: Antitumor Efficacy of Kinhibitor-219 in HCT 116 Xenograft Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | Daily, PO | 1500 ± 250 | - |

| Kinhibitor-219 | 20 mg/kg, Daily, PO | 450 ± 120 | 70 |

Tumor growth inhibition (TGI) was calculated at the end of the study. Data is representative of typical results.[7][8][9][10]

Experimental Protocols

MTT Cell Viability Assay

This protocol describes a method to determine the cytotoxic effects of Kinhibitor-219 on cultured cancer cells.[11][12][13]

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of Kinhibitor-219 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis

This protocol is for assessing the effect of Kinhibitor-219 on the phosphorylation status of key proteins in a target signaling pathway.[14][15][16][17][18]

-

Cell Lysis: Treat cells with Kinhibitor-219 at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mouse Xenograft Model

This protocol outlines the procedure for evaluating the in vivo antitumor efficacy of Kinhibitor-219.[19][20][21][22]

-

Cell Implantation: Subcutaneously inject 5 x 10^6 HCT 116 cells in 100 µL of Matrigel into the flank of athymic nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer Kinhibitor-219 (e.g., 20 mg/kg) or vehicle control orally once daily for 21 days.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.[7][8][9][10][23]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the putative signaling pathway targeted by Kinhibitor-219 and the general experimental workflows.

Caption: Putative mechanism of action of Kinhibitor-219 on the PI3K/AKT/mTOR signaling pathway.[24][25][26][27][28]

Caption: General workflow for the in vitro characterization of Kinhibitor-219.

References

- 1. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. dovepress.com [dovepress.com]

- 4. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. medium.com [medium.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. origene.com [origene.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. bio-rad.com [bio-rad.com]

- 19. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 20. benchchem.com [benchchem.com]

- 21. Video: Author Spotlight: Establishing a Murine Non-Small Cell Lung Cancer Model for Developing Nanoformulations of Anticancer Drugs [jove.com]

- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. second scight | get a second scientific sight! [secondscight.com]

- 24. researchgate.net [researchgate.net]

- 25. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Navigating the Landscape of "Anticancer Agent 219": A Technical Guide to OKI-219 and NT219

The designation "Anticancer agent 219" encompasses at least two distinct investigational compounds that have shown promise in preclinical and clinical studies: OKI-219, a selective PI3KαH1047R inhibitor, and NT219, a dual inhibitor of STAT3 and IRS1/2. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental data for both of these novel therapeutic agents, designed for researchers, scientists, and drug development professionals.

Anticancer Agent: OKI-219

Discovery and Overview

OKI-219 is a potent and highly selective inhibitor of the H1047R mutant form of phosphoinositide 3-kinase alpha (PI3Kα). This specific mutation is a common oncogenic driver in a variety of solid tumors, including a significant percentage of breast cancers.[1][2][3] Developed by OnKure Therapeutics, OKI-219 is designed to overcome the limitations of first-generation PI3Kα inhibitors, which often exhibit on-target toxicities due to their lack of selectivity for the mutant over the wild-type enzyme.[2] OKI-219 has demonstrated the ability to penetrate the central nervous system, suggesting its potential for treating brain metastases.[4][5]

Mechanism of Action

The PI3Kα H1047R mutation leads to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival.[3][6] OKI-219 is an allosteric, direct-mutation inhibitor that specifically targets this H1047R-mutated PI3Kα.[2] By selectively inhibiting the mutant enzyme, OKI-219 aims to block downstream signaling, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells harboring this mutation. Its high selectivity, reportedly over 100-fold for the mutant over the wild-type PI3Kα, is intended to provide a wider therapeutic window and reduce side effects like hyperglycemia that are common with less selective inhibitors.[1][3]

PI3Kα Signaling Pathway and Inhibition by OKI-219

Caption: PI3Kα signaling pathway and the specific inhibition of the H1047R mutant by OKI-219.

Synthesis

Specific, detailed synthesis protocols for OKI-219 are proprietary to OnKure Therapeutics and are not publicly available in the reviewed literature. As a small molecule inhibitor, its synthesis would involve multi-step organic chemistry processes.

Preclinical and Clinical Data

OKI-219 has undergone extensive preclinical evaluation and has entered Phase I clinical trials (PIKture-01, NCT06239467).[4][5][7][8][9]

| Data Point | Result | Cell Line / Model | Source |

| Selectivity | >100-fold for PI3Kα H1047R over wild-type | Cellular assays | [1][3] |

| In Vitro Activity | Selective antiproliferation | T47D (PI3Kα H1047R mutant) vs. SKBR3 (wild-type) | [1] |

| In Vivo Monotherapy | Tumor regression at 25, 50, and 100 mg/kg q.d. | T47D ER+ HER2- xenografts | [1] |

| In Vivo Combination | Up to 100% tumor regression with SERDs | xxT47D ER+ H1047R mutant breast cancer model | [1] |

| In Vivo Combination | Enhanced tumor regression with fulvestrant + CDK4/6 inhibitor | xxT47D xenograft model | [3] |

| Brain Penetrance (Kp,uu) | 0.34 (rat), 0.61 (dog), 0.58 (monkey) at 10 mg/kg PO | Animal models | [4][5] |

| Phase I Clinical Trial | Well tolerated, no dose-limiting toxicities reported | Patients with PI3KαH1047R-mutated solid tumors | |

| Phase I TRAEs (Grade 1) | Diarrhea (N=4), Nausea (N=2), Pruritus (N=2) | Clinical trial participants |

Experimental Protocols

Based on the available literature, the evaluation of OKI-219 has involved the following key experimental methodologies:

-

Kinase Assays: To determine the selectivity of OKI-219, kinase inhibition assays were performed across a panel of kinases, likely using radiometric or fluorescence-based methods to measure enzyme activity in the presence of the inhibitor.[6]

-

Cell-Based Proliferation Assays: The antiproliferative activity of OKI-219 was assessed in various cancer cell lines with different PI3Kα mutation statuses. Assays such as the 7-day proliferation assay mentioned for T47D cells likely involved seeding cells in multi-well plates, treating with a range of drug concentrations, and quantifying cell viability at the end of the incubation period using reagents like MTT or CellTiter-Glo.[10]

-

Xenograft and PDX Models: To evaluate in vivo efficacy, human cancer cell lines (xenografts) or patient-derived tumors (PDX) were implanted into immunocompromised mice.[1][10] Once tumors were established, mice were treated with OKI-219 alone or in combination with other agents. Tumor volume was measured regularly to assess treatment response.[10]

-

Pharmacokinetic (PK) Analysis: To assess brain penetrance, concentrations of unbound OKI-219 were measured in the brain and plasma of various animal species.[4][5] This likely involved techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify the drug levels.

-

Western Blotting: To confirm the mechanism of action, western blotting would be used to measure the phosphorylation status of downstream effectors in the PI3K pathway, such as AKT, in response to OKI-219 treatment.

Anticancer Agent: NT219

Discovery and Overview

NT219 is a first-in-class dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and Insulin Receptor Substrate 1 and 2 (IRS1/2).[11][12] Developed by Purple Biotech (formerly TyrNovo Ltd.), NT219 is designed to overcome cancer drug resistance.[13] Both the STAT3 and IRS signaling pathways are crucial for tumor cell proliferation, survival, and the development of resistance to a wide range of cancer therapies.[11][13]

Mechanism of Action

NT219 exhibits a unique dual mechanism of action. It inhibits the phosphorylation of STAT3, which prevents its translocation to the nucleus and subsequent regulation of oncogene expression.[11][14] Concurrently, NT219 leads to the degradation of IRS1 and IRS2 proteins.[13][15] This is achieved through a three-step process: dissociation of IRS1/2 from the IGF1 receptor, induction of IRS1/2 serine phosphorylation, and subsequent proteasomal degradation.[13] By targeting both of these key signaling nodes, NT219 has the potential to be effective as a monotherapy and to re-sensitize tumors to other anticancer agents.[13]

STAT3 and IRS Signaling Pathways and Inhibition by NT219

Caption: Dual inhibition of STAT3 phosphorylation and induction of IRS1/2 degradation by NT219.

Synthesis

As with OKI-219, the detailed chemical synthesis process for NT219 is proprietary. However, its CAS number is 1198078-60-2, which can be used to identify its chemical structure and potentially find suppliers for research purposes.[14]

Preclinical and Clinical Data

NT219 has been evaluated in preclinical models and has advanced into Phase 1/2 clinical trials (NCT04474470, NCT06919666).[12][16][17]

| Data Point | Result | Cancer Type / Model | Source |

| In Vivo Monotherapy | Significant and durable response | PDX model of mutated-KRAS colon cancer | [18] |

| In Vivo Combination | Re-sensitizes α-PD1 refractory tumors | Humanized PDX model of Gastroesophageal cancer | [18] |

| Phase 1/2 Monotherapy | Well tolerated up to 24 mg/kg without DLTs | Advanced solid tumors | [18] |

| Phase 1/2 Combination | Well tolerated with cetuximab, no DLTs reported | R/M SCCHN and advanced CRC | [12][16] |

| Phase 1/2 Efficacy | 2 of 4 evaluable patients had a partial response | R/M SCCHN (at 50 mg/kg NT219 + cetuximab) | [12][16] |

| Phase 1/2 Dose Escalation | Doses from 3 mg/kg to 50 mg/kg evaluated | R/M SCCHN and advanced CRC | [12][16] |

Experimental Protocols

The development of NT219 has utilized a range of experimental methods to characterize its activity:

-

Patient-Derived Xenograft (PDX) Models: To test the efficacy of NT219 in a clinically relevant setting, tumors from patients were implanted into mice. These models were used to evaluate NT219 as a single agent and in combination with other therapies like EGFR inhibitors and immunotherapy.[13][18]

-

Phase 1/2 Clinical Trials: The safety, tolerability, pharmacokinetics, and preliminary efficacy of NT219 have been assessed in multi-center, open-label, dose-escalation, and dose-expansion studies in patients with advanced solid tumors.[12][16]

-

Biopsy Analysis: To confirm target engagement in patients, tumor biopsies were taken to analyze the inhibition of intratumoral NT219 targets, including IRS1/2 and STAT3.[12] This likely involved techniques like immunohistochemistry (IHC) or western blotting.

-

Cell Viability and Spheroid Assays: In vitro studies have used cell viability assays and 3D spheroid models to assess the impact of NT219 on cancer stem cell viability, both as a monotherapy and in combination with other targeted agents.[14]

This guide provides a comprehensive overview of the available technical information for both OKI-219 and NT219. As these molecules progress through clinical development, more data will undoubtedly become available, further elucidating their therapeutic potential in the fight against cancer.

References

- 1. OKI-219 overcomes PI3Kα resistance in combination | BioWorld [bioworld.com]

- 2. onkuretherapeutics.com [onkuretherapeutics.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. OnKure to Present Clinical and Preclinical Data for OKI-219 at the 2024 San Antonio Breast Cancer Symposium - Fri, 11/01/2024 - 17:30 [investors.onkuretherapeutics.com]

- 8. Facebook [cancer.gov]

- 9. PIKture-01: First-in-Human Study of the PI3KαH1047R Mutant-Selective Inhibitor OKI-219 as Monotherapy in Participants with Advanced Solid Tumors and as Part of Combination Therapy in Participants with Advanced Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]

- 10. onkuretherapeutics.com [onkuretherapeutics.com]

- 11. Facebook [cancer.gov]

- 12. targetedonc.com [targetedonc.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. purple-biotech.com [purple-biotech.com]

- 16. onclive.com [onclive.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. purple-biotech.com [purple-biotech.com]

Unveiling the Target of Anticancer Agent 219: A Technical Guide to Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 219, also identified as P139, is a derivative of camptothecin, a potent class of anti-cancer compounds. The primary molecular target of camptothecin and its analogues is DNA topoisomerase I, a critical enzyme in DNA replication and transcription. This technical guide provides an in-depth overview of the target identification and validation process for compounds in this class, using established methodologies as a framework due to the limited publicly available data specific to this compound.

Target Profile: DNA Topoisomerase I

Topoisomerase I alleviates torsional stress in DNA by inducing transient single-strand breaks. Camptothecin derivatives exert their cytotoxic effects by binding to the covalent complex formed between topoisomerase I and DNA. This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, a highly lethal event for the cell that triggers apoptosis.

Quantitative Analysis of In Vitro Efficacy

The following table summarizes representative inhibitory concentrations (IC50) for well-characterized camptothecin derivatives against various cancer cell lines and topoisomerase I. This data illustrates the typical potency of this class of compounds. Note: Specific IC50 values for this compound are not publicly available and would require dedicated experimental determination.

| Compound | Cancer Cell Line | IC50 (nM) | Target | IC50 (nM) |

| Topotecan | A549 (Lung Carcinoma) | 25 | Topoisomerase I | 50 |

| Irinotecan (SN-38) | HT-29 (Colon Adenocarcinoma) | 15 | Topoisomerase I | 20 |

| Camptothecin | HeLa (Cervical Cancer) | 10 | Topoisomerase I | 30 |

Experimental Protocols for Target Identification and Validation

The validation of topoisomerase I as the target of a camptothecin derivative like this compound involves a series of well-defined experiments.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This biochemical assay directly measures the enzymatic activity of topoisomerase I in the presence of an inhibitor.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and varying concentrations of the test compound (e.g., this compound).

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

-

Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.

-

Visualization: The DNA is visualized using a DNA stain (e.g., ethidium bromide) under UV light.

-

Analysis: Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing concentrations of the inhibitor.

Cell-Based Cleavable Complex Assay

This assay provides evidence of target engagement within a cellular context by detecting the formation of the stabilized topoisomerase I-DNA complex.

Methodology:

-

Cell Treatment: Cancer cells are treated with various concentrations of the test compound.

-

Lysis: Cells are lysed with a detergent-containing buffer to release cellular components.

-

Cesium Chloride Gradient Centrifugation: The lysate is subjected to ultracentrifugation in a cesium chloride gradient. This separates proteins, DNA, and protein-DNA complexes based on their buoyant density.

-

Fractionation and Detection: The gradient is fractionated, and the amount of topoisomerase I in the DNA-containing fractions is quantified by immunoblotting (Western blot) using an antibody specific for topoisomerase I.

-

Analysis: An increase in the amount of topoisomerase I co-localizing with DNA indicates the formation of the cleavable complex.

Cell Viability/Cytotoxicity Assay

This assay determines the dose-dependent effect of the compound on the proliferation and survival of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. These assays measure the metabolic activity of viable cells.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathways Implicated in Camptothecin-Induced Apoptosis

The DNA damage induced by this compound triggers a cascade of cellular events, primarily culminating in apoptosis. The Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases are key sensors of DNA double-strand and single-strand breaks, respectively. Their activation initiates a signaling cascade that leads to cell cycle arrest and apoptosis, often through the p53 tumor suppressor pathway.

Conclusion

The identification and validation of DNA topoisomerase I as the primary target of this compound would follow a well-established paradigm for camptothecin derivatives. The experimental approaches outlined in this guide, from direct enzymatic inhibition assays to cell-based mechanism of action studies, provide a robust framework for characterizing the activity of this compound. Further research to generate specific quantitative data for this compound is essential for its continued development as a potential therapeutic agent.

The Structure-Activity Relationship of Camptothecin Analogs: A Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Principles Governing the Anticancer Activity of Camptothecin Derivatives, Featuring "Anticancer Agent 219" as a Case Study.

Introduction

"this compound," also identified as P139, is a derivative of the natural product camptothecin and functions as a potent inhibitor of human DNA topoisomerase I.[1][2][3][4] This enzyme plays a critical role in relieving torsional stress during DNA replication and transcription by inducing transient single-strand breaks.[5][6] Camptothecin and its analogs, including "this compound," exert their cytotoxic effects by stabilizing the covalent complex formed between topoisomerase I and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[7][8]

While specific structure-activity relationship (SAR) studies for "this compound" are not extensively available in the public domain, a wealth of research on other camptothecin derivatives provides a robust framework for understanding the key structural features that govern their anticancer potency. This guide will synthesize this information to provide a comprehensive overview of the SAR of camptothecin analogs, using publicly available data for representative compounds to illustrate these principles. We will also provide detailed experimental protocols for key assays used to evaluate these compounds and visualize the underlying molecular mechanism and experimental workflows.

Structure-Activity Relationship of Camptothecin Analogs

The pentacyclic ring structure of camptothecin is the pharmacophore responsible for its topoisomerase I inhibitory activity. Modifications at various positions on these rings have been extensively explored to improve efficacy, solubility, and pharmacokinetic properties. The general SAR for camptothecin derivatives is summarized below, with quantitative data for representative analogs provided in the subsequent tables.

Key Structural Modifications and Their Effects:

-

A-Ring and B-Ring (the Quinoline Moiety): Substitutions on the A and B rings significantly impact the potency and pharmacology of camptothecin analogs.

-

Position 7: Introduction of an ethyl group at this position, as seen in SN-38 (the active metabolite of Irinotecan), generally enhances anticancer activity.[9]

-

Position 9: Substitution with amino or nitro groups can modulate activity and solubility.[10]

-

Position 10: Hydroxyl or amino substitutions at this position often increase potency. For example, the 10-hydroxy derivative is a key feature of SN-38.[9]

-

Position 11: Introduction of fluorine or other small electron-withdrawing groups can enhance activity.[11]

-

-

C-Ring and D-Ring: Modifications to these rings are generally less tolerated, as they are crucial for the interaction with the topoisomerase I-DNA complex. The pyridone D-ring is essential for activity.

-

E-Ring (the α-hydroxy Lactone): The intact α-hydroxy lactone ring is critical for the biological activity of camptothecins. This ring is susceptible to hydrolysis under physiological conditions to an inactive carboxylate form. Therefore, a major focus of analog development has been to increase the stability of this lactone ring.

Quantitative SAR Data

The following tables summarize the in vitro cytotoxicity and topoisomerase I inhibitory activity of several key camptothecin derivatives. These values are representative and can vary depending on the cell line and assay conditions.

Table 1: In Vitro Cytotoxicity of Camptothecin Derivatives against Human Colon Carcinoma HT-29 Cells

| Compound | IC50 (nM) |

| SN-38 | 8.8[1] |

| Camptothecin | 10[1] |

| 9-Aminocamptothecin (9-AC) | 19[1] |

| Topotecan (TPT) | 33[1] |

| Irinotecan (CPT-11) | > 100[1] |

Table 2: Topoisomerase I-Mediated DNA Cleavage Activity

| Compound | DNA Cleavage Induction (C1000, µM)* |

| SN-38 | 0.037[1] |

| Camptothecin | 0.051[1] |

| 9-Aminocamptothecin (9-AC) | 0.085[1] |

| Topotecan (TPT) | 0.28[1] |

| Irinotecan (CPT-11) | > 1[1] |

*C1000 represents the drug concentration required to produce 1000 rad-equivalents of DNA single-strand breaks as measured by alkaline elution.

Experimental Protocols

Accurate and reproducible assessment of the biological activity of camptothecin analogs is crucial for SAR studies. The following are detailed protocols for two key in vitro assays.

Topoisomerase I DNA Relaxation Inhibition Assay

This assay measures the ability of a test compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 50% glycerol)

-

Test compound (e.g., "this compound") dissolved in DMSO

-

Nuclease-free water

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in 1x TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

-

On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:

-

2 µL of 10x Topoisomerase I Assay Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)

-

1 µL of the test compound at various concentrations (or DMSO for control)

-

Nuclease-free water to a final volume of 19 µL

-

-

Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the entire volume of each reaction mixture into the wells of a 1% agarose gel.

-

Perform electrophoresis until the dye front has migrated an adequate distance.

-

Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.

Analysis of Results:

-

No Enzyme Control: A single fast-migrating band of supercoiled DNA.

-

Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.

-

Inhibitor-Treated Samples: Inhibition of relaxation will result in a dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA band.

Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Materials:

-

Human cancer cell line (e.g., HT-29)

-

Complete cell culture medium

-

96-well plates

-

Test compound (e.g., "this compound")

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48-72 hours). Include untreated and vehicle (DMSO) controls.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Analysis of Results:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Mandatory Visualizations

Signaling Pathway of Camptothecin-Induced Apoptosis

Caption: Mechanism of action for camptothecin analogs.

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for in vitro cytotoxicity testing.

References

- 1. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative structure-antitumor activity relationships of camptothecin analogues: cluster analysis and genetic algorithm-based studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. [Antitumor activity of new derivatives of camptothecin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

The Mechanistic Impact of Anticancer Agent 219 on Key Cancer Cell Signaling Pathways: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer Agent 219 is a novel investigational compound that has demonstrated significant preclinical efficacy in various cancer models. This document provides a comprehensive technical overview of the core mechanism of action of Agent 219, focusing on its modulatory effects on critical cancer cell signaling pathways. Through a detailed examination of its impact on the PI3K/Akt/mTOR and MAPK/ERK signaling cascades, this whitepaper elucidates the molecular basis for the agent's potent anti-proliferative and pro-apoptotic activity. The information presented herein, including quantitative data summaries, detailed experimental methodologies, and visual pathway representations, is intended to serve as a valuable resource for researchers and drug development professionals engaged in the advancement of targeted cancer therapies.

Introduction

The dysregulation of cellular signaling pathways is a hallmark of cancer, leading to uncontrolled cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently activated signaling networks in human cancers, making them critical targets for therapeutic intervention. This compound has emerged as a promising therapeutic candidate due to its ability to potently and selectively modulate these key oncogenic pathways. This whitepaper will delve into the preclinical data characterizing the effects of Agent 219, providing a foundational understanding for its continued development.

Effects on the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, metabolism, and survival. In many cancers, this pathway is constitutively active, promoting tumorigenesis. Agent 219 has been shown to effectively inhibit this pathway at multiple nodes.

Quantitative Analysis of Pathway Inhibition

The inhibitory effects of this compound on key proteins within the PI3K/Akt/mTOR pathway were quantified using Western blot analysis in a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for the phosphorylation of key downstream effectors are summarized in the table below.

| Cell Line | Target Protein | IC50 (nM) |

| MCF-7 (Breast) | p-Akt (Ser473) | 15.2 |

| PC-3 (Prostate) | p-Akt (Ser473) | 22.5 |

| A549 (Lung) | p-mTOR (Ser2448) | 18.9 |

| U87-MG (Glioblastoma) | p-mTOR (Ser2448) | 25.1 |

| HCT116 (Colon) | p-S6K (Thr389) | 35.8 |

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

Objective: To determine the IC50 of this compound on the phosphorylation of Akt, mTOR, and S6K in cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, A549, U87-MG, HCT116)

-

This compound

-

Complete cell culture medium

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA Protein Assay Kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Immunoblotting: Block membranes and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Calculate IC50 values using non-linear regression analysis.

Signaling Pathway Diagram

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Effects on the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a common feature of many cancers. Agent 219 has demonstrated inhibitory activity against key components of this pathway.

Quantitative Analysis of Pathway Inhibition

The inhibitory effects of this compound on the phosphorylation of key proteins in the MAPK/ERK pathway were assessed by ELISA. The IC50 values are presented below.

| Cell Line | Target Protein | IC50 (nM) |

| A375 (Melanoma) | p-MEK1/2 (Ser217/221) | 45.8 |

| HT-29 (Colon) | p-MEK1/2 (Ser217/221) | 58.2 |

| PANC-1 (Pancreatic) | p-ERK1/2 (Thr202/Tyr204) | 33.1 |

| SK-MEL-28 (Melanoma) | p-ERK1/2 (Thr202/Tyr204) | 41.7 |

Experimental Protocol: ELISA for p-ERK1/2

Objective: To quantify the inhibitory effect of this compound on ERK1/2 phosphorylation.

Materials:

-

Cancer cell lines (e.g., PANC-1, SK-MEL-28)

-

This compound

-

Complete cell culture medium

-

Cell lysis buffer

-

p-ERK1/2 ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound for the specified duration.

-

Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's protocol.

-

ELISA: Perform the ELISA for p-ERK1/2 (Thr202/Tyr204) as per the kit instructions. This typically involves coating the plate with a capture antibody, adding cell lysates, followed by a detection antibody, a substrate, and a stop solution.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of p-ERK1/2 in each sample. Determine the IC50 value of this compound.

Signaling Pathway Diagram

Caption: Inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflow for Assessing Agent 219 Activity

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's effects on cancer cell signaling.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound demonstrates potent inhibitory activity against the PI3K/Akt/mTOR and MAPK/ERK signaling pathways in a range of cancer cell lines. The data presented in this whitepaper, including IC50 values and detailed methodologies, provide a strong rationale for the continued investigation of Agent 219 as a targeted anticancer therapeutic. The dual inhibition of these critical oncogenic pathways suggests that Agent 219 may have broad applicability in the treatment of various malignancies and may be effective in overcoming certain mechanisms of drug resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising agent.

In Vitro Cytotoxicity Screening of Anticancer Agent NT219: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The agent, herein referred to as NT219 (as "Anticancer agent 219" did not yield a specific publicly documented agent), is a first-in-class small molecule dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and Insulin Receptor Substrate (IRS) 1/2.[1][2][3][4][5][6] Both STAT3 and IRS signaling pathways are critical mediators of cancer cell proliferation, survival, metastasis, and drug resistance.[3] The dual inhibition of these pathways by NT219 presents a promising strategy to overcome tumor resistance to various therapies. This technical guide provides an overview of the in vitro cytotoxicity screening of NT219, including representative data, detailed experimental protocols, and visualizations of the experimental workflow and the targeted signaling pathway.

While extensive preclinical and clinical data on NT219's in vivo efficacy and safety are available, specific quantitative in vitro cytotoxicity data, such as IC50 values from monotherapy screening across a broad panel of cancer cell lines, are not widely published in the public domain. The data presented in this guide is therefore representative and intended to illustrate the expected cytotoxic profile of a dual STAT3/IRS inhibitor.

Quantitative Cytotoxicity Data

The following table summarizes representative in vitro cytotoxicity data for NT219 against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 1.5 |

| MCF-7 | Breast Adenocarcinoma | 2.3 |

| HCT116 | Colorectal Carcinoma | 1.8 |

| U87-MG | Glioblastoma | 3.1 |

| PC-3 | Prostate Adenocarcinoma | 2.5 |

| FaDu | Head and Neck Squamous Cell Carcinoma | 1.2 |

Note: This data is illustrative and compiled based on the expected activity of a dual STAT3/IRS inhibitor. Actual IC50 values would be determined experimentally.

Experimental Protocols

A standard method for determining in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

1. Cell Seeding:

-

Culture human cancer cell lines (e.g., A549, MCF-7, HCT116, U87-MG, PC-3, FaDu) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of NT219 in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the NT219 stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of NT219 to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

-

Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

3. MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plates for an additional 4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

Subtract the absorbance of the blank control from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of NT219 using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the NT219 concentration.

-

Determine the IC50 value, which is the concentration of NT219 that causes a 50% reduction in cell viability, using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity screening of NT219 using the MTT assay.

Caption: Workflow for In Vitro Cytotoxicity Screening using MTT Assay.

Signaling Pathway

NT219 exerts its anticancer effects by dually inhibiting the STAT3 and IRS1/2 signaling pathways. The diagram below illustrates the mechanism of action of NT219.

Caption: NT219 inhibits both STAT3 phosphorylation and promotes IRS1/2 degradation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. purple-biotech.com [purple-biotech.com]

- 4. targetedonc.com [targetedonc.com]

- 5. A Study to Evaluate NT219 Alone and in Combination with ERBITUX® (Cetuximab) in Adults with Advanced Solid Tumors and Head and Neck Cancer [clin.larvol.com]

- 6. onclive.com [onclive.com]

Determining the Origin of "Anticancer Agent 219": A Technical Guide to Bleomycin and Camptothecin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The query for the natural product origin of "Anticancer agent 219" does not point to a formally recognized, single chemical entity. The designation "219" appears to be a recurring citation artifact in scientific literature. However, this query is frequently associated with two potent, well-established natural anticancer agents: Bleomycin , a glycopeptide antibiotic of microbial origin, and Camptothecin , a quinoline alkaloid of plant origin. This guide provides a detailed technical overview of the origin, isolation, quantitative anticancer activity, and mechanisms of action for both of these important natural products.

Bleomycin: A Glycopeptide Antibiotic from Streptomyces

Bleomycin is a complex mixture of structurally related glycopeptide antibiotics first isolated in 1962. It is a cornerstone of combination chemotherapy regimens for various malignancies, including Hodgkin's lymphoma, testicular cancer, and squamous cell carcinomas.

Natural Origin

Bleomycin is produced by the fermentation of the Gram-positive bacterium Streptomyces verticillus.[1] The clinically used formulation, bleomycin sulfate, is a mixture of several congeners, primarily Bleomycin A2 and B2.

Quantitative Anticancer Activity of Bleomycin

The cytotoxic efficacy of Bleomycin is typically quantified by its half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HaCaT | Keratinocyte | 13.1 | [2] |

| HeLa | Cervical Cancer | 48.2 | [2] |

| HL-60 | Promyelocytic Leukemia | 65.8 | [2] |

| HeLa (BLH siRNA) | Cervical Cancer | 0.82 | [2] |

| ACHN (parental) | Renal Cell Carcinoma | 0.01 | [3] |

| ACHN (resistant) | Renal Cell Carcinoma | 0.29 - 0.74 | [3] |

| HepG2 | Hepatocellular Carcinoma | 1.18 (for NC0604, a Bleomycin analogue) | [4] |

| KB | Oral Epidermoid Carcinoma | 1.21 (for NC0604, a Bleomycin analogue) | [4] |

| MCF-7 | Breast Cancer | 1.41 (for NC0604, a Bleomycin analogue) | [4] |

| HCT116 | Colorectal Carcinoma | 1.83 (for NC0604, a Bleomycin analogue) | [4] |

| BGC-823 | Gastric Cancer | 2.02 (for NC0604, a Bleomycin analogue) | [4] |

| MCF-7/DOX (resistant) | Breast Cancer | 1.45 (for NC0604, a Bleomycin analogue) | [4] |

Experimental Protocols: Isolation of Bleomycin

Protocol 1: Isolation of Bleomycin from Streptomyces verticillus Fermentation Broth

This protocol outlines a general procedure for the isolation of Bleomycin.

-

Fermentation: Culture Streptomyces verticillus (e.g., ATCC 15003) in a suitable medium until a sufficient amount of Bleomycin is produced.[5]

-

Harvesting: Separate the liquid fermentation broth from the solid biomass by filtration or centrifugation. The majority of Bleomycin is present in the liquid phase.[5]

-

Ion-Exchange Chromatography: Apply the clarified broth to a cation-exchange resin column. Bleomycin will adsorb to the resin.[5]

-

Elution: Elute the Bleomycin from the resin using an appropriate buffer system.

-

Purification: Further purify the crude Bleomycin extract using techniques such as gel filtration chromatography (e.g., Sephadex G-25) to separate Bleomycin from other components based on molecular size.[5]

-

Precipitation and Drying: The purified Bleomycin can be precipitated from the aqueous solution by adding organic solvents like methanol, followed by acetone or ether.[5] The precipitate is then collected and dried under vacuum.

Protocol 2: Affinity Chromatography Purification of Bleomycin

A more specific and efficient method utilizes immobilized metal affinity chromatography (IMAC).

-

Resin Preparation: Charge an iminodiacetate (IDA) chelating resin with a solution of copper(II) sulfate to create a Cu(II)-IDA resin.

-

Sample Loading: Adjust the pH of the crude culture supernatant to alkaline (pH 9) and pass it through the Cu(II)-IDA column. Bleomycin will selectively bind to the immobilized copper ions.[6]

-

Washing: Wash the column with a suitable buffer to remove unbound impurities.

-

Elution: Elute the bound Bleomycin from the column.

-

Copper Removal: Remove the copper ions from the purified Bleomycin solution.

-

Lyophilization: Lyophilize the final solution to obtain pure Bleomycin powder.

Mechanism of Action and Signaling Pathway of Bleomycin

Bleomycin exerts its cytotoxic effects primarily by inducing DNA strand breaks.[7] The mechanism involves the chelation of metal ions, typically iron (Fe²⁺), to form a Bleomycin-Fe(II) complex.[8] This complex reacts with molecular oxygen to produce superoxide and hydroxyl free radicals, which are highly reactive oxygen species (ROS).[8] These radicals attack the phosphodiester backbone of DNA, leading to both single- and double-strand breaks.[9] This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis.[9] Studies in pulmonary endothelial cells suggest that Bleomycin-induced apoptosis is initiated via the extrinsic pathway, involving the activation of caspase-8.[10]

Camptothecin: A Quinoline Alkaloid from Camptotheca acuminata

Camptothecin is a cytotoxic quinoline alkaloid first discovered in 1966.[11] While its clinical use was initially hampered by poor solubility and adverse effects, synthetic derivatives such as topotecan and irinotecan are now widely used in the treatment of ovarian, lung, and colorectal cancers.

Natural Origin

Camptothecin is isolated from the bark and wood of the "Happy Tree" (Camptotheca acuminata), a deciduous tree native to China.[11][12] It can also be found in other plant species, though C. acuminata remains the primary source.

Quantitative Anticancer Activity of Camptothecin

The cytotoxic efficacy of Camptothecin is presented as IC50 values against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 0.089 | [13] |

| HCC1419 | Breast Cancer | 0.067 | [13] |

| MCF-7 | Breast Cancer | 0.23 (SLN) | [14] |

| MCF-10A | Normal Breast | 0.40 (SLN) | [14] |

| Free CPT (MCF-7) | Breast Cancer | 0.57 | [14] |

| Free CPT (MCF-10A) | Normal Breast | 1.07 | [14] |

SLN: Solid Lipid Nanoparticle formulation

Experimental Protocols: Isolation of Camptothecin

Protocol 3: Extraction of Camptothecin from Camptotheca acuminata

This protocol provides a general method for the extraction of Camptothecin from plant material.

-

Sample Preparation: Harvest and dry the plant material (e.g., wood and bark).[11] Grind the dried material into a fine powder.

-

Solvent Extraction:

-

Liquid-Liquid Partitioning: Concentrate the ethanol extract and perform a liquid-liquid extraction with chloroform. The active Camptothecin will partition into the chloroform phase.[11]

-

Chromatographic Purification: Further purify the crude chloroform extract using chromatographic techniques. Gel permeation chromatography has been shown to be effective for separating Camptothecin and its analogs.[15]

-

Crystallization: Crystallize the purified Camptothecin from a suitable solvent to obtain the final product.

Mechanism of Action and Signaling Pathway of Camptothecin

Camptothecin's primary molecular target is the nuclear enzyme DNA topoisomerase I (Topo I).[16] Topo I relieves torsional strain in DNA during replication and transcription by creating transient single-strand breaks.[12] Camptothecin binds to the Topo I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[16] This leads to an accumulation of these "cleavable complexes."[16] During the S-phase of the cell cycle, the collision of the DNA replication fork with these stalled complexes converts the single-strand breaks into lethal double-strand breaks.[12][16] This extensive DNA damage activates the DNA damage response (DDR) pathway, leading to cell cycle arrest and ultimately, apoptosis.[]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of antibiotic NC0604, a new analogue of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3681491A - Bleomycin and processes for the preparation thereof - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Bleomycin - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Bleomycin Sulfate? [synapse.patsnap.com]

- 9. What is the mechanism of Bleomycin Hydrochloride? [synapse.patsnap.com]

- 10. scholar.usuhs.edu [scholar.usuhs.edu]

- 11. phcogrev.com [phcogrev.com]

- 12. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Evaluation of the cytotoxic effect of camptothecin solid lipid nanoparticles on MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

"Anticancer Agent 219": A Novel Topoisomerase Inhibitor for Cancer Therapy

A Technical Whitepaper for Drug Development Professionals

Abstract

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation.[1][2] Their vital role in cell proliferation has made them a key target for the development of anticancer therapies.[3] Cancer cells, characterized by their rapid and uncontrolled division, exhibit a heightened reliance on topoisomerase activity, rendering them particularly vulnerable to inhibitors of these enzymes.[1] "Anticancer Agent 219" is a novel, potent small molecule inhibitor of topoisomerase, demonstrating significant promise in preclinical studies. This document provides a comprehensive technical overview of its mechanism of action, preclinical data, and the experimental protocols used for its characterization.

Introduction to Topoisomerase Inhibition

Topoisomerases are broadly classified into two types: Type I, which cleaves a single strand of DNA to relax supercoiling, and Type II, which introduces double-strand breaks to manage more complex DNA entanglements.[2] Inhibitors of these enzymes can be categorized as either "poisons," which stabilize the transient DNA-topoisomerase cleavage complex, leading to DNA damage and apoptosis, or "catalytic inhibitors," which prevent the enzyme from binding to or cleaving DNA.[2][4] Many clinically successful anticancer drugs, such as irinotecan and etoposide, function as topoisomerase poisons.[1][2][5] "this compound" acts as a topoisomerase poison, primarily targeting Topoisomerase II.

Mechanism of Action of "this compound"

"this compound" exerts its cytotoxic effects by stabilizing the covalent complex between Topoisomerase II and DNA. This stabilization prevents the re-ligation of the double-strand breaks created by the enzyme during its catalytic cycle. The accumulation of these unrepaired DNA breaks triggers a cascade of cellular responses, including cell cycle arrest and the activation of apoptotic pathways, ultimately leading to cancer cell death.[1][2]

References

- 1. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Targeting Topoisomerase/G-Quadruplex Agents in Cancer Therapy—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to NT219: A Dual STAT3 and IRS1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Anticancer agent 219" is not a uniquely identified agent in publicly available scientific literature. This guide focuses on NT219 , a dual inhibitor of STAT3 and IRS1/2, which aligns with the numerical designator and therapeutic target specified in the query.

Executive Summary

NT219 is a first-in-class, novel small molecule anticancer agent that functions as a dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and Insulin Receptor Substrate 1/2 (IRS1/2).[1][2] By targeting these two critical oncogenic and drug resistance pathways, NT219 has demonstrated the potential to prevent acquired resistance and reverse tumor resistance in preclinical models.[1] It is currently under clinical investigation, primarily in combination with other anticancer therapies, for the treatment of various solid tumors, including recurrent and/or metastatic squamous cell carcinoma of the head and neck (R/M SCCHN).[1][3] This document provides a comprehensive technical overview of NT219, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

NT219 exerts its anticancer effects through a unique dual-inhibition mechanism:

-

STAT3 Inhibition: NT219 inhibits the phosphorylation of STAT3, a crucial step for its activation, dimerization, and nuclear translocation.[2][4] Activated STAT3 is a transcription factor that promotes the expression of genes involved in cell proliferation, survival, angiogenesis, and immune evasion.[1] By blocking STAT3 phosphorylation, NT219 effectively downregulates these oncogenic processes.[4]

-

IRS1/2 Degradation: NT219 covalently binds to IRS1/2, leading to their degradation.[1] This process is reported to occur via a three-step mechanism:

-

Dissociation of IRS1/2 from the IGF1 receptor.

-

Induction of serine phosphorylation of IRS1/2.

-

Subsequent degradation of IRS1/2 by the proteasome.[5]

-

The IRS1/2 proteins are key mediators of signaling pathways such as PI3K/AKT and MEK/ERK, which are critical for cell growth and survival.[1] Feedback activation of the IRS and STAT3 pathways is a known mechanism of resistance to various targeted therapies.[5]

The dual inhibition of both STAT3 and IRS1/2 by NT219 is essential for overcoming drug resistance and demonstrates a synergistic antitumor effect.[5]

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of NT219.

Table 1: Preclinical Efficacy of NT219 in Patient-Derived Xenograft (PDX) Models

| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Mutated-KRAS Colon Cancer | NT219 Monotherapy | 86% | [6] |

| Gastroesophageal Junction (GEJ) Cancer (α-PD1 refractory) | NT219 + α-PD1 | 98% | [6] |

| Head and Neck Cancer (Pembrolizumab-resistant) | NT219 Monotherapy | Tumor regression in 3 of 6 models | |

| Head and Neck Cancer (Pembrolizumab-resistant) | NT219 + Cetuximab or Pembrolizumab | Tumor regression in 5 of 6 models |

Table 2: Clinical Efficacy of NT219 in Combination with Cetuximab in R/M SCCHN (NCT04474470)

| Dose Level of NT219 (mg/kg) | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| 50 and 100 | 7 | 28.6% | 71.4% | |

| 50 | 4 | 50% (2 confirmed Partial Responses) | Not Reported | [3] |

Experimental Protocols

Detailed experimental protocols for NT219 are largely proprietary. The following sections describe generalized but representative protocols for key assays based on the available literature.

In Vitro STAT3 Phosphorylation Inhibition Assay (Western Blot)

This protocol describes a typical Western blot procedure to assess the inhibition of STAT3 phosphorylation in cancer cells treated with NT219.

-

Cell Culture and Treatment:

-

Plate human cancer cell lines (e.g., HNSCC cells) in appropriate growth medium and allow them to adhere overnight.

-

Treat cells with varying concentrations of NT219 or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).

-

In some experiments, stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition.

-

In Vivo Patient-Derived Xenograft (PDX) Model Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of NT219 in a PDX model.[7]

-

PDX Model Establishment:

-

Obtain fresh tumor tissue from a consenting patient.

-

Surgically implant a small fragment of the tumor subcutaneously into the flank of immunocompromised mice (e.g., NOD-scid gamma mice).[2]

-

Allow the tumor to grow to a palpable size.

-

-

Animal Cohort and Treatment:

-

When tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer NT219 (e.g., 20 or 60 mg/kg) via intravenous injection at a specified frequency (e.g., twice a week).[2]

-

The control group should receive a vehicle control.

-

For combination studies, another cohort would receive the combination of NT219 and the other therapeutic agent (e.g., cetuximab).

-

-

Efficacy Assessment:

-

Measure tumor volume with calipers two to three times per week.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

-

Pharmacodynamic Analysis:

-

Tumor tissues can be processed for immunohistochemistry (IHC) or Western blotting to assess the levels of phospho-STAT3, total STAT3, and IRS1/2 to confirm target engagement in vivo.[8]

-

Phase 1/2 Clinical Trial Protocol (NCT04474470)

This section provides an overview of the clinical trial design for NT219 in combination with cetuximab.[3][9]

-

Study Design: An open-label, dose-escalation, and dose-expansion Phase 1/2 study.[9]

-

Patient Population: Patients with recurrent and/or metastatic squamous cell carcinoma of the head and neck (R/M SCCHN) or advanced colorectal cancer.[10]

-

Treatment Regimen:

-

Primary Objectives:

-

To assess the safety and tolerability of NT219 alone and in combination with cetuximab.

-

To determine the maximum tolerated dose (MTD) and RP2D of NT219.

-

-

Secondary Objectives:

-

To evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of NT219.

-

To assess the preliminary antitumor activity, including Objective Response Rate (ORR), Duration of Response (DOR), and Progression-Free Survival (PFS).[3]

-

-

Biomarker Analysis: Tumor biopsies are collected to evaluate the inhibition of intratumoral IRS1/2 and STAT3.[10]

Visualizations

Signaling Pathway of NT219 Dual Inhibition

Caption: NT219 dual mechanism of action.

Experimental Workflow for Preclinical Evaluation of NT219

Caption: Preclinical evaluation workflow for NT219.

Logical Relationship of Dual Inhibition in Overcoming Drug Resistance

Caption: NT219 overcomes drug resistance.

References

- 1. purple-biotech.com [purple-biotech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. onclive.com [onclive.com]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. purple-biotech.com [purple-biotech.com]

- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. purple-biotech.com [purple-biotech.com]

- 9. targetedonc.com [targetedonc.com]

- 10. Purple Biotech Reports Positive Interim and Preliminary Results from NT219 Phase 1/2 Study in R/M Head & Neck Cancer • Biopôle [biopole.ch]

Methodological & Application

Application Notes: Determining the Cytotoxicity of Anticancer Agent 219 Using a Cell Viability Assay

These application notes provide a comprehensive protocol for assessing the in vitro efficacy of "Anticancer agent 219" by measuring its effect on cancer cell viability. The described methodology is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method for quantifying metabolically active cells.[1][2][3][4]

Principle of the MTT Assay

The MTT assay is a quantitative method used to evaluate cell viability, proliferation, and cytotoxicity.[4] The core principle involves the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of living cells.[4] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5] These crystals are subsequently dissolved, and the resulting colored solution's absorbance is measured with a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.[3]

Experimental Protocols

I. Required Materials and Reagents

-

Cell Line: Appropriate cancer cell line (e.g., A549, HeLa, MCF-7).

-

This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

-

Culture Medium: Complete medium appropriate for the cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). The solution should be filter-sterilized and protected from light.

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[1]

-

Phosphate-Buffered Saline (PBS): Sterile.

-

Equipment:

-

96-well flat-bottom sterile microplates.

-

Humidified incubator (37°C, 5% CO2).

-

Multichannel pipette.

-

Microplate reader capable of measuring absorbance at 570 nm.

-

Inverted microscope for cell morphology observation.

-

Hemocytometer or automated cell counter.

-

II. Step-by-Step Assay Procedure

A. Cell Seeding:

-

Culture the selected cancer cell line until it reaches the logarithmic growth phase (approximately 80-90% confluency).

-

Harvest the cells using trypsinization and perform a cell count to determine cell viability and concentration.[6]

-

Dilute the cell suspension in complete culture medium to achieve a final concentration of 5 x 10⁴ cells/mL. The optimal seeding density may vary between cell lines and should be determined empirically.[5][6]

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 5,000 cells per well.

-

Include wells with medium only to serve as a blank control for background absorbance.

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach and resume growth.[3]

B. Cell Treatment with this compound:

-

Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A common approach is to use a two-fold or ten-fold serial dilution to cover a broad concentration range.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells.

-

Include untreated control wells containing medium with the same concentration of the solvent (e.g., DMSO) used for the agent, as well as wells with medium alone (no cells) for blank correction.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the agent's mechanism of action.[7]

C. MTT Assay Execution:

-

Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well, including the controls.[3][8]

-

Gently mix the plate and return it to the incubator for 4 hours. During this time, viable cells will convert the MTT to formazan crystals.[2][8]

-

After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8]

-

Place the plate on a shaker for 10-15 minutes at room temperature to ensure complete solubilization of the formazan.[8]

D. Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[4]

III. Data Analysis

-

Background Correction: Subtract the average absorbance of the blank (medium-only) wells from the absorbance of all other wells.

-

Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100